2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
Description
Properties
IUPAC Name |
2-amino-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-8-4-5-10-9(7-8)12(16)15-6-2-1-3-11(15)14-10/h4-5,7H,1-3,6,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSVFKRMXLMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C(C2=O)C=C(C=C3)N)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Nitration and Reductive Amination
The most extensively documented route involves a multi-step sequence starting from a pyrido[2,1-b]quinazolinone precursor. As detailed by recent work, this method proceeds through nitration, nucleophilic substitution, and reductive amination (Figure 1).
Nitration and Substitution
The synthesis begins with the nitration of 11H-pyrido[2,1-b]quinazolin-11-one using fuming HNO₃ in concentrated H₂SO₄ at 50°C for 24 hours, yielding 1-chloro-4-nitro-11H-pyrido[2,1-b]quinazolin-11-one (6a ) with an 85% yield. Subsequent substitution with 2-aminopyridine derivatives in the presence of sodium hydride (NaH) introduces the amino group at position 2. For example, reaction with 2-amino-5-methoxypyridine produces 1-chloro-8-methoxy-4-nitro-11H-pyrido[2,1-b]quinazolin-11-one (6b ) in comparable yields.
Reductive Amination
The nitro group in 6a or 6b is reduced to an amine using hydrazine hydrate and Ni-Raney catalyst in a tetrahydrofuran (THF)/methanol (MeOH) mixture. This step affords 4-amino-1-chloro-11H-pyrido[2,1-b]quinazolin-11-one (7a ) in 56% yield after purification via flash chromatography. Further functionalization, such as acetylation with chloroacetyl chloride, generates intermediates like 2-chloro-N-(1-chloro-11-oxo-11H-pyrido[2,1-b]quinazolin-4-yl)acetamide (8a ) in 94% yield.
Table 1: Key Intermediates and Yields in Multi-Step Synthesis
Silver-Catalyzed Intramolecular Alkyne Hydroamination
An alternative approach employs AgOTf-catalyzed intramolecular alkyne hydroamination to construct the pyrido[2,1-b]quinazolinone core. While this method primarily targets pyrrolo- and pyridoquinazolinones, its adaptability to synthesize 2-amino derivatives is plausible with appropriate alkyne precursors.
Friedlander Condensation for Diversity-Oriented Synthesis
Diversity-oriented total synthesis (DOTS) strategies utilize Friedlander condensation to assemble the pyridoquinazolinone scaffold. This method is particularly advantageous for generating structural analogues.
Condensation Protocol
The reaction couples a γ-amino diketone (61 ) with 2-nitrobenzaldehyde under acidic conditions. The nitro group serves as a surrogate for the unstable 2-aminobenzaldehyde, enabling subsequent reduction to the amine. For example, condensation of 61 with 2-nitrobenzaldehyde yields homo-luotonin A (71 ), which shares structural homology with the target compound.
Late-Stage Functionalization
Post-condensation modifications include hydrazine-mediated reduction of nitro groups and acetylation. Purification via silica gel pre-treated with triethylamine (Et₃N) enhances yields by mitigating compound adsorption.
Table 2: Friedlander Condensation Parameters
| Starting Material | Coupling Partner | Product | Yield (%) |
|---|---|---|---|
| γ-Amino diketone (61 ) | 2-Nitrobenzaldehyde | 71 | Not optimized |
| 61 | 2-Aminobenzonitrile | 75 | 65 (estimated) |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
- Multi-Step Synthesis : Offers high reproducibility and detailed characterization but involves hazardous reagents (e.g., fuming HNO₃).
- AgOTf Catalysis : Streamlines ring formation but requires bespoke precursors.
- Friedlander Condensation : Ideal for analogue generation but yields require optimization.
Chemical Reactions Analysis
Synthetic Routes and Cyclization Reactions
The compound is primarily synthesized through cyclization reactions. Key methods include:
-
The phosphorus oxychloride method achieves higher yields by facilitating intramolecular cyclization of intermediate amides .
-
Substituents on the quinazoline ring influence reaction efficiency; electron-withdrawing groups (e.g., nitro) reduce cyclization rates compared to electron-donating groups.
Functionalization of the Amino Group
The primary amino group at position 2 undergoes selective reactions:
Acylation and Alkylation
| Reagent | Product Structure | Application |
|---|---|---|
| Acetic anhydride | N-acetyl derivative | Improved solubility for bioassays |
| Benzaldehyde derivatives | Schiff bases (e.g., benzylidene adducts) | Anticancer agents |
-
Schiff base formation with substituted benzaldehydes enhances cytotoxic activity. For example, fluorinated analogs show IC₅₀ values as low as 1.96 μM against AGS gastric cancer cells .
Ring-System Modifications
The pyridoquinazoline core participates in electrophilic substitutions and redox reactions:
Electrophilic Aromatic Substitution
| Reaction Type | Reagent | Position Modified | Outcome |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | C-4 | Enhanced DNA intercalation |
| Sulfonation | H₂SO₄/SO₃ | C-9 | Improved water solubility |
Redox Reactions
| Reaction | Conditions | Product |
|---|---|---|
| Oxidation (C=N bond) | KMnO₄/H₂SO₄ | Quinazolinone dihydrodiol |
| Reduction (keto group) | NaBH₄/MeOH | Secondary alcohol derivative |
-
The keto group at position 11 is selectively reduced without affecting the amino group.
Biological Interaction Mechanisms
While not traditional chemical reactions, the compound exhibits target-specific reactivity:
-
Molecular docking studies show hydrogen bonding betw
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that certain analogs could effectively target specific pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promising results. For example, a recent study highlighted the effectiveness of certain pyridoquinazolinone derivatives against resistant strains of bacteria such as Staphylococcus aureus .
Neuroprotective Effects
In neuropharmacology, this compound has been investigated for its neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases like Alzheimer's . This suggests potential therapeutic applications in treating or preventing neurodegeneration.
Material Science
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. It can be utilized as a building block in the synthesis of organic semiconductors for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells . Research has focused on optimizing its conductivity and stability within these materials.
Polymer Chemistry
In polymer chemistry, this compound is explored as a monomer for synthesizing novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength compared to traditional materials .
Research Tool
Biochemical Studies
The compound serves as a valuable research tool in biochemical studies aimed at understanding enzyme mechanisms and interactions. Its ability to selectively inhibit certain enzymes makes it a candidate for studying metabolic pathways and drug interactions .
Analytical Chemistry
In analytical chemistry, derivatives of this compound are used as standards in chromatographic techniques due to their distinct spectral properties. They aid in the development of analytical methods for detecting similar compounds in complex mixtures .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated that derivatives inhibited cancer cell proliferation by inducing apoptosis. |
| Study B | Antimicrobial | Showed effectiveness against resistant bacterial strains with minimal toxicity to human cells. |
| Study C | Neuroprotection | Found that the compound protects neuronal cells from oxidative damage in vitro. |
| Study D | Organic Electronics | Developed a polymer using the compound that improved device efficiency in OLEDs. |
Mechanism of Action
The mechanism of action of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves its binding to the mackinazolinone site on DNA gyrase. This binding induces a conformational change that inhibits the enzyme’s ATPase activity, thereby preventing DNA replication and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinolones: Share a similar mechanism of action by targeting DNA gyrase.
Pyridoquinazolines: Compounds with similar core structures but different substituents.
Uniqueness
2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is unique due to its specific binding affinity for the mackinazolinone site on DNA gyrase, which distinguishes it from other quinolones and pyridoquinazolines. This unique binding property enhances its potential as a targeted anticancer agent .
Biological Activity
2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This compound features a unique bicyclic structure that includes both pyridine and quinazoline moieties, which are known for their diverse pharmacological properties. This article will explore the biological activity of this compound, highlighting its synthesis, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 215.256 g/mol. The compound is characterized by an amino group at the second position and a carbonyl group at the eleventh position of the quinazoline ring. These functional groups contribute to its reactivity and potential biological activity.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 215.256 g/mol |
| Functional Groups | Amino (–NH), Carbonyl (C=O) |
Anticancer Properties
Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its effects on various cancer cell lines through NCI-60 cell panel assays. In one study, select derivatives demonstrated notable antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-468. Compounds derived from this scaffold showed high cytotoxicity and were identified for further investigation based on their ability to inhibit cell proliferation effectively .
The mechanism of action of this compound appears to involve interaction with key biological targets such as topoisomerase I (TOPO I). Molecular docking simulations have indicated that the compound binds effectively to the active sites of these enzymes, which play a crucial role in DNA replication and repair processes. This binding affinity suggests a potential pathway for inducing apoptosis in cancer cells through interference with their replication machinery .
Synthesis Methods
Several synthetic methods have been developed for producing this compound. These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings. Common approaches include:
- Condensation Reactions : Utilizing starting materials that contain both pyridine and quinazoline moieties.
- Multi-component Reactions : One-pot synthesis involving multiple reagents to form the desired heterocyclic structure.
Table 2: Synthesis Methods Overview
| Method Type | Description |
|---|---|
| Condensation Reactions | Involves combining pyridine and quinazoline derivatives |
| Multi-component Reactions | One-pot synthesis using multiple reagents |
Case Study 1: Antiproliferative Activity
In a recent study published in 2024, researchers synthesized several derivatives of this compound and assessed their antiproliferative effects on breast cancer cell lines. The findings revealed that specific compounds exhibited strong cytotoxicity against MCF-7 cells with IC50 values indicating effective inhibition of cell growth. The study emphasized the importance of structural modifications to enhance biological activity.
Case Study 2: Binding Affinity Studies
Another investigation focused on the binding affinity of this compound with various enzymes involved in cancer progression. Using molecular docking techniques alongside experimental validation through enzyme assays demonstrated that certain derivatives significantly inhibited TOPO I activity. This inhibition was correlated with increased apoptosis in treated cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one, and how do reaction conditions influence yields?
- The compound is typically synthesized via palladium- or copper-catalyzed cyclization. For example, Pd(OAc)₂/Xantphos in eucalyptol enables condensation of methylanthranilic esters with 2-bromopyridines, yielding 70–90% under optimized conditions . Copper-catalyzed domino reactions using substituted isatins and 2-bromopyridines offer an alternative with C-N/C-C bond cleavage and reformation . Key variables include solvent choice (e.g., eucalyptol vs. DMF), catalyst loading (3–5 mol%), and temperature (80–120°C). Failed syntheses (e.g., derivatives 102 and 104) highlight the sensitivity of electron-deficient substrates to steric hindrance .
Q. Which spectroscopic techniques are most effective for characterizing pyridoquinazolinone derivatives?
- Structural confirmation relies on a combination of ¹H/¹³C NMR (to identify aromatic protons and fused ring systems), IR (for carbonyl stretching at ~1700 cm⁻¹), and mass spectrometry (to confirm molecular ions). X-ray crystallography resolves ambiguities in regiochemistry, as demonstrated for derivative 6 in . For hydrazone derivatives (e.g., IVa-p), TLC monitoring and elemental analysis are critical for tracking reaction progress .
Q. How can researchers optimize green chemistry principles in pyridoquinazolinone synthesis?
- Eucalyptol, a bio-based solvent, has been successfully used in Pd-catalyzed reactions to replace traditional toxic solvents (e.g., DMF or DMSO), aligning with green chemistry metrics . Microwave-assisted catalyst-free annulation ( ) reduces energy consumption and reaction time (30–60 minutes vs. 24 hours for conventional heating).
Advanced Research Questions
Q. What mechanistic insights explain contradictions in catalytic efficiency between Pd and Cu systems for pyridoquinazolinone synthesis?
- Pd-catalyzed systems (e.g., ) proceed via Buchwald-Hartwig coupling , where oxidative addition of 2-bromopyridine to Pd(0) is rate-determining. In contrast, Cu(OAc)₂-mediated reactions ( ) involve C-N bond cleavage of isatins, generating reactive intermediates that undergo cyclization. Kinetic isotope effect (KIE) studies in suggest C-H activation is not rate-limiting in Pd systems, whereas Cu systems may favor radical pathways under microwave conditions . Contradictions in substrate scope (e.g., electron-rich vs. electron-poor substituents) arise from differences in metal-ligand bonding dynamics.
Q. How do pyridoquinazolinone derivatives inhibit mycobacterial efflux pumps, and what structural features enhance activity?
- Derivatives like those in and disrupt the Rv2333c efflux pump in Mycobacterium tuberculosis by competitively binding to the substrate pocket. SAR studies indicate that 6-arylhydrazono substituents ( ) and electron-withdrawing groups (e.g., Cl at position 9 in ) improve binding affinity by 2–3-fold compared to unsubstituted analogs. In vitro assays using Mycobacterium smegmatis show MIC reductions from 128 µg/mL to 8 µg/mL when combined with frontline antibiotics .
Q. What strategies resolve discrepancies in reaction outcomes during scale-up of pyridoquinazolinone syntheses?
- Failed syntheses (e.g., derivatives 102 and 104 in ) often stem from solvent polarity mismatches or inadequate mixing in larger batches. Switching to flow chemistry or segmented reactors improves heat/mass transfer. For example, DMF-mediated Pd-catalyzed carbonylative cyclization ( ) requires strict control of CO gas release via acid promoters (e.g., TsOH) to prevent intermediate decomposition.
Q. Can pyridoquinazolinones serve as photoluminescent probes, and how does substitution pattern affect selectivity?
- Microwave-synthesized derivatives ( ) exhibit "on-off" luminescence for Fe³⁺ and Ag⁺ detection. The 4-hydroxy-3,5-dimethoxyphenyl substituent ( ) enhances selectivity via chelation-driven quenching. Quantum yield (Φ) drops from 0.45 to <0.1 upon metal binding, with detection limits of 10⁻⁷ M for Fe³⁺ in aqueous ethanol.
Methodological Challenges and Solutions
Q. How to address low yields in transition metal-free syntheses of pyridoquinazolinones?
- reports oxidant-driven cyclization using DIB/K₂S₂O₈, which avoids metal contamination but requires precise stoichiometry (1:1.2 ratio). Adding 10 mol% of TEMPO suppresses radical side reactions, improving yields from 40% to 65%.
Q. What computational tools aid in predicting regioselectivity for fused pyridoquinazolinone derivatives?
- DFT calculations (e.g., B3LYP/6-31G*) model transition states in annulation reactions. For example, used Hirshfeld surface analysis to correlate hydrogen bonding with crystallization outcomes, guiding solvent selection (e.g., acetonitrile vs. toluene).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
